molecular formula C12H15NO B7499910 N-[(2-methylphenyl)methyl]cyclopropanecarboxamide

N-[(2-methylphenyl)methyl]cyclopropanecarboxamide

Cat. No. B7499910
M. Wt: 189.25 g/mol
InChI Key: OADLYJZUGPQQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylphenyl)methyl]cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of cyclopropane carboxamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]cyclopropanecarboxamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. N-[(2-methylphenyl)methyl]cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[(2-methylphenyl)methyl]cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. N-[(2-methylphenyl)methyl]cyclopropanecarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-methylphenyl)methyl]cyclopropanecarboxamide in lab experiments is its potential therapeutic applications in various fields, such as cancer research and neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to develop targeted therapies.

Future Directions

For the study of N-[(2-methylphenyl)methyl]cyclopropanecarboxamide include further investigation of its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-[(2-methylphenyl)methyl]cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 2-methylbenzylamine with cyclopropanecarbonyl chloride, followed by the addition of sodium hydroxide. Another method involves the reaction of 2-methylbenzylamine with cyclopropanecarboxylic acid, followed by the addition of thionyl chloride and then sodium hydroxide. Both methods yield N-[(2-methylphenyl)methyl]cyclopropanecarboxamide as a white crystalline solid.

Scientific Research Applications

N-[(2-methylphenyl)methyl]cyclopropanecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One study investigated the effects of N-[(2-methylphenyl)methyl]cyclopropanecarboxamide on the growth of cancer cells and found that it inhibited the proliferation of cancer cells. Another study investigated the effects of N-[(2-methylphenyl)methyl]cyclopropanecarboxamide on the expression of cytokines and found that it reduced the expression of pro-inflammatory cytokines. N-[(2-methylphenyl)methyl]cyclopropanecarboxamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-4-2-3-5-11(9)8-13-12(14)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADLYJZUGPQQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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